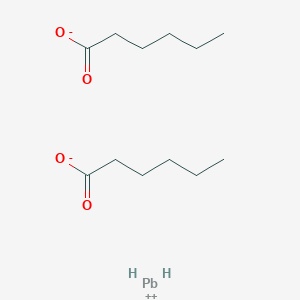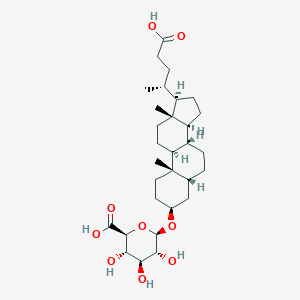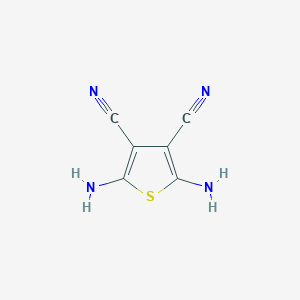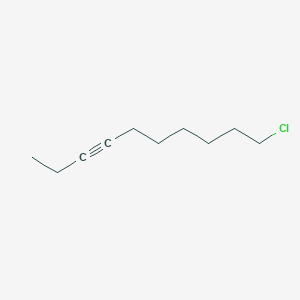
3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid
Overview
Description
Trihydroxycholestanoic acid, also known as coprocholic acid, is a naturally occurring bile acid intermediate. It is an endogenous metabolite present in the blood and is involved in the biosynthesis of cholic acid. This compound is significant in the study of various metabolic disorders, including Zellweger syndrome, Refsum disease, and D-bifunctional protein deficiency .
Scientific Research Applications
Trihydroxycholestanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other bile acids and sterol derivatives.
Biology: The compound is studied for its role in metabolic pathways and its involvement in genetic disorders.
Medicine: Research focuses on its potential therapeutic applications in treating metabolic disorders such as Zellweger syndrome and Refsum disease.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes
Mechanism of Action
Trihydroxycholestanoic acid exerts its effects through its role as an intermediate in bile acid biosynthesis. The compound undergoes β-oxidation in peroxisomes, leading to the formation of mature bile acids such as cholic acid and chenodeoxycholic acid. These bile acids are essential for the digestion and absorption of dietary fats. The molecular targets involved include enzymes such as very long-chain acyl-CoA synthetase and peroxisomal β-oxidation enzymes .
Similar Compounds:
Dihydroxycholestanoic acid: Another bile acid intermediate involved in similar metabolic pathways.
Cholic acid: A mature bile acid formed from trihydroxycholestanoic acid.
Chenodeoxycholic acid: Another mature bile acid formed through similar biosynthetic pathways
Uniqueness: Trihydroxycholestanoic acid is unique due to its specific role as an intermediate in the biosynthesis of bile acids. Its presence and levels in the body are indicative of certain metabolic disorders, making it a valuable biomarker for diagnosing and studying these conditions .
Biochemical Analysis
Biochemical Properties
Trihydroxycholestanoic acid plays a crucial role in several key metabolic pathways. It is involved in the beta-oxidation of branched-chain fatty acids and fatty acid derivatives . It interacts with enzymes such as alpha-methylacyl-CoA racemase, which plays an important role in the beta-oxidation of branched-chain fatty acids and fatty acid derivatives . This interaction is essential for the continued metabolism of the products generated by peroxisomes .
Cellular Effects
Trihydroxycholestanoic acid influences cell function by participating in various cellular processes. In the absence of functional peroxisomes, bile acid synthesis is disrupted, leading to multisystem disease with abnormalities in the brain, liver, kidneys, muscle, eyes, ears, and nervous system . The accumulation of Trihydroxycholestanoic acid, a C27-bile acid intermediate, is one of the biochemical abnormalities in these patients .
Molecular Mechanism
The conversion of cholesterol to bile acids involves hydroxylation, oxidation of the 3-hydroxy group with isomerization of the double bond from C5 to C4, stereo-specific reduction of the double bond at C4, and the oxidative cleavage of the side-chain to convert the isooctane side-chain of cholesterol to an isopentanoic acid of C24 bile acid molecules . Trihydroxycholestanoic acid is an intermediate in this process .
Temporal Effects in Laboratory Settings
In a study conducted on patients with Zellweger spectrum disorders, bile acid synthesis was suppressed after 21 months of cholic acid treatment, accompanied by reduced levels of Trihydroxycholestanoic acid in plasma . These levels significantly increased again after discontinuation of the treatment .
Metabolic Pathways
Trihydroxycholestanoic acid is involved in the metabolic pathway of bile acid synthesis. It undergoes one cycle of peroxisomal beta-oxidation to yield the primary C24-bile acids . This process involves enzymes located in the endoplasmic reticulum, mitochondria, cytosol, and peroxisomes of hepatocytes .
Transport and Distribution
It is known that bile acids, including Trihydroxycholestanoic acid, are conjugated to glycine or taurine before secretion into the bile .
Subcellular Localization
Trihydroxycholestanoic acid is bimodally distributed to both the peroxisome and the mitochondrion . This distribution is the result of differential targeting of the same gene product . The cytosolic enzyme may play important roles in protection against toxicity by accumulation of unconjugated bile acids and non-esterified very long-chain fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trihydroxycholestanoic acid can be synthesized through the oxidation of cholesterol. The process involves multiple enzymatic reactions, including hydroxylation at specific positions on the steroid nucleus. The reaction conditions typically require the presence of specific enzymes and cofactors to facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of trihydroxycholestanoic acid involves the use of biotechnological methods, where genetically engineered microorganisms are employed to produce the compound. These microorganisms are designed to express the necessary enzymes for the biosynthesis of trihydroxycholestanoic acid from cholesterol or other sterol precursors .
Chemical Reactions Analysis
Types of Reactions: Trihydroxycholestanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form other bile acid intermediates.
Reduction: Reduction reactions can convert trihydroxycholestanoic acid to less oxidized forms.
Substitution: Hydroxyl groups on the molecule can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products: The major products formed from these reactions include various bile acid intermediates and derivatives, which are crucial for further metabolic processes in the body .
Properties
IUPAC Name |
(6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/t15-,16?,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWPIIOQKZNXBB-VCVMUKOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862168 | |
| Record name | 3,7,12-Trihydroxycholestan-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Coprocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
547-98-8 | |
| Record name | Trihydroxycoprostanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7,12-Trihydroxycholestan-26-oic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7,12-Trihydroxycholestan-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Coprocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B108068.png)





![Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B108087.png)






